5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one
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Overview
Description
5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one is a compound of significant interest in the field of organic chemistry. This compound features a pyridinone core substituted with a hydroxymethyl group at the 5-position and a trifluoromethyl group at the 4-position. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of pyridinone derivatives. This method utilizes trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2X) under radical conditions . The reaction conditions often require the presence of radical initiators like azobisisobutyronitrile (AIBN) and solvents such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. Large-scale synthesis often requires the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized to meet industrial standards and regulations.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The pyridinone core can be reduced to a dihydropyridine derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and water.
Reduction: NaBH4, LiAlH4, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one.
Reduction: 5-(Hydroxymethyl)-4-(trifluoromethyl)dihydropyridine.
Substitution: 5-(Hydroxymethyl)-4-(substituted)pyridin-2(1H)-one derivatives.
Scientific Research Applications
5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one is primarily attributed to its ability to interact with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively penetrate cell membranes and reach intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, facilitating binding interactions with enzymes, receptors, and other proteins. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-4-methylpyridin-2(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Hydroxymethyl)-4-(chloromethyl)pyridin-2(1H)-one: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in biological activity and stability.
5-(Hydroxymethyl)-4-(bromomethyl)pyridin-2(1H)-one:
Uniqueness
The presence of the trifluoromethyl group in 5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one imparts unique properties, such as increased lipophilicity, metabolic stability, and resistance to oxidative degradation. These characteristics make it a valuable compound for various applications in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C7H6F3NO2 |
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Molecular Weight |
193.12 g/mol |
IUPAC Name |
5-(hydroxymethyl)-4-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)5-1-6(13)11-2-4(5)3-12/h1-2,12H,3H2,(H,11,13) |
InChI Key |
KNLSIBGUPRDWOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CNC1=O)CO)C(F)(F)F |
Origin of Product |
United States |
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